Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

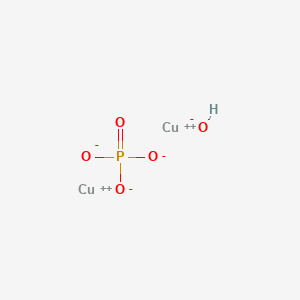

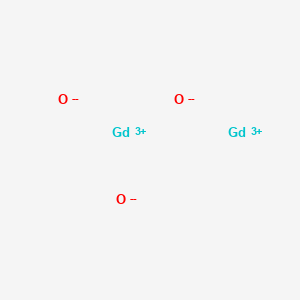

Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is a useful research compound. Its molecular formula is CoN6NaO12-2 and its molecular weight is 357.96 g/mol. The purity is usually 95%.

The exact mass of the compound Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cobalt in the Terrestrial Food Chain

Cobalt, a naturally occurring element, is cycled in surface environments through natural processes and anthropogenic activities. The environmental behavior and toxicology of cobalt in terrestrial environments, including soil-to-plant transfer and potential accumulation in biomass and topsoil, are studied to support the adoption of new EU regulations on the risk assessment of chemicals. This review highlights the need for baseline information to support wider and long-term environmental impacts, particularly where cobalt is used in industrial processes (Gál et al., 2008).

Cobalt as a Coloring Agent

The use of cobalt as a coloring agent in glass, glaze, and enamel dates back to antiquity. This review discusses the forms of cobalt and associated elements, the extraction and production from ores, and the relationship with technological/aesthetic requirements. It also addresses the identification of cobalt origins considering the modifications due to processing of raw materials and the application of non-invasive analytical instruments in this context (Colomban et al., 2021).

Cobalt Ferrite Nanoparticles

Cobalt ferrite nanoparticles exhibit magnetic, dielectric, optical, catalytical, and antibacterial properties and are used in various fields including electronics, biomedical applications, and catalysis. This mini-review discusses the doping of cobalt ferrite nanoparticles with first transition series elements to modify their properties for specific applications. Different methods for doping these materials, such as sol-gel and co-precipitation, are also reviewed (Kalia et al., 2022).

Hydrogen Bond Donor Catalysts

Werner tris(1,2-diamine) cobalt(III) complexes are explored for their role as hydrogen bond donor catalysts in enantioselective organic synthesis. The review includes an analysis of the structures of salts of the parent trication [Co(en)3]3+ and discusses the interactions between the trication and counter anions. It suggests varied interactions with organic substrates and diverse modes of catalytic activation (Ghosh et al., 2017).

Spinel Structured Iron Cobalt Oxides in Energy Storage and Conversion

Iron cobalt oxides, like FeCo2O4 and CoFe2O4, are spinel structured transitional metal oxide materials with excellent electrochemical performance. They are widely used as electrodes in energy storage and conversion processes. This review summarizes the recent applications, current understandings on mechanisms, and especially the relevance of morphologies, structures, and composites to electrochemical performance (Gao et al., 2017).

Safety and Hazards

This compound is classified as an oxidizing solid. It may intensify fire and cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and may cause respiratory irritation. It also causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves the reaction between cobalt(II) nitrate hexahydrate and sodium nitrite in the presence of sodium hydroxide. The resulting cobalt nitrite complex is then treated with sodium carbonate to form the final compound.", "Starting Materials": [ "Cobalt(II) nitrate hexahydrate", "Sodium nitrite", "Sodium hydroxide", "Sodium carbonate" ], "Reaction": [ "Step 1: Dissolve 2.5 g of cobalt(II) nitrate hexahydrate in 50 mL of distilled water.", "Step 2: In a separate beaker, dissolve 1.7 g of sodium nitrite in 20 mL of distilled water.", "Step 3: Add 4.0 g of sodium hydroxide to the sodium nitrite solution and stir until dissolved.", "Step 4: Slowly add the sodium hydroxide and sodium nitrite solution to the cobalt(II) nitrate hexahydrate solution while stirring vigorously.", "Step 5: Heat the resulting solution at 80°C for 1 hour.", "Step 6: Cool the solution to room temperature and filter the solid using vacuum filtration.", "Step 7: Wash the solid with distilled water and dry in a desiccator.", "Step 8: Dissolve 1.5 g of the cobalt nitrite complex in 20 mL of distilled water.", "Step 9: Add 2.5 g of sodium carbonate to the cobalt nitrite solution and stir until dissolved.", "Step 10: Heat the resulting solution at 60°C for 30 minutes.", "Step 11: Cool the solution to room temperature and filter the solid using vacuum filtration.", "Step 12: Wash the solid with distilled water and dry in a desiccator.", "Step 13: The final product, Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, is obtained as a red solid." ] } | |

Numéro CAS |

14649-73-1 |

Formule moléculaire |

CoN6NaO12-2 |

Poids moléculaire |

357.96 g/mol |

Nom IUPAC |

sodium;cobalt(3+);hexanitrite |

InChI |

InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |

Clé InChI |

NIMVRRMBPCJMPR-UHFFFAOYSA-H |

SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |

SMILES canonique |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |

| 14649-73-1 | |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

15079-20-6 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.